molecular formula C23H25N5O3 B13409120 (8R,9S,13S,14S)-2,3-dihydroxy-6-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

(8R,9S,13S,14S)-2,3-dihydroxy-6-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Cat. No.: B13409120
M. Wt: 419.5 g/mol
InChI Key: ZVLQSTJJNQGNBZ-RIGYJOQTSA-N
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Description

The compound “(8R,9S,13S,14S)-2,3-dihydroxy-6-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one” is a complex organic molecule with potential applications in various scientific fields. Its structure suggests it may have interesting biochemical properties, possibly interacting with biological macromolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of functional groups such as hydroxyl, imino, and purinyl groups. Common synthetic methods may include:

    Cyclization reactions: to form the core structure.

    Hydroxylation: using reagents like osmium tetroxide or hydrogen peroxide.

    Introduction of the purinyl group: through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Catalytic processes: to improve reaction efficiency.

    Purification techniques: such as chromatography or crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.

    Reduction: Reduction of imino groups to amines using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of new functional groups such as halides or alkyl groups.

Scientific Research Applications

The compound may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with enzymes or receptors.

    Medicine: Potential therapeutic applications, such as targeting specific biological pathways.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of the compound would depend on its specific interactions with biological targets. This may involve:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering gene expression: Affecting transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Steroids: Similar core structure but different functional groups.

    Purine derivatives: Similar purinyl group but different core structure.

    Polycyclic aromatic hydrocarbons: Similar core structure but lacking functional groups.

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

(8R,9S,13S,14S)-2,3-dihydroxy-6-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C23H25N5O3/c1-23-5-4-11-12-7-17(29)18(30)8-14(12)16(6-13(11)15(23)2-3-19(23)31)28-10-27-21(24)20-22(28)26-9-25-20/h7-11,13,15-16,24,29-30H,2-6H2,1H3,(H,25,26)/t11-,13-,15+,16?,23+/m1/s1

InChI Key

ZVLQSTJJNQGNBZ-RIGYJOQTSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=N)C6=C5N=CN6

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=N)C6=C5N=CN6

Origin of Product

United States

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